molecular formula C11H18O4 B5881744 4-(cyclohexylmethoxy)-4-oxobutanoic acid

4-(cyclohexylmethoxy)-4-oxobutanoic acid

Cat. No.: B5881744
M. Wt: 214.26 g/mol
InChI Key: HZXMLBSUEZTYHZ-UHFFFAOYSA-N
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Description

4-(cyclohexylmethoxy)-4-oxobutanoic acid is a high-purity chemical reagent designed for research and development applications. This oxobutanoic acid derivative features a cyclohexylmethoxy moiety, making it a valuable intermediate for organic synthesis and medicinal chemistry research. It is particularly useful for exploring structure-activity relationships in the development of novel compounds. Researchers can utilize this compound as a building block for synthesizing more complex molecules or as a standard in analytical studies. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the relevant safety data sheet and handle the product in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

4-(cyclohexylmethoxy)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h9H,1-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXMLBSUEZTYHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variability in 4-Oxobutanoic Acid Derivatives

The biological and physicochemical properties of 4-oxobutanoic acid derivatives are heavily influenced by the nature of the substituent at the 4-oxo position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives
Compound Name Substituent Group Molecular Weight (g/mol) Key Properties/Applications References
4-(Cyclohexylmethoxy)-4-oxobutanoic acid Cyclohexylmethyl ether ~228.3 (estimated) Enhanced lipophilicity; potential enzyme inhibitor
4-((Adamantan-2-yl)oxy)-4-oxobutanoic acid (S1) Adamantane ether 294.3 Thermo-sensitive dendrimer conjugation; curcumin derivative synthesis
4-((9,10-Dioxoanthracen-2-yl)methoxy)-4-oxobutanoic acid (S2) Anthraquinone-methyl ether 394.4 Anti-inflammatory activity; curcumin analog synthesis
4-(Benzhydryloxy)-4-oxobutanoic acid (S3) Diphenylmethyl ether 284.3 Polymer crosslinking; improved thermal stability
4-(4-Methylcyclohexyl)-4-oxobutanoic acid 4-Methylcyclohexyl 200.3 Metabolite in rumen microbiota; ketone derivative
4-Methoxy-4-oxobutanoic acid (S8) Methyl ester 132.1 Simplest analog; low stability in aqueous media
4-(2-Hydroxyphenyl)-4-oxobutanoic acid 2-Hydroxyphenyl 180.2 Antioxidant properties; phenolic interactions

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(cyclohexylmethoxy)-4-oxobutanoic acid?

  • Methodological Answer : The compound is typically synthesized via esterification of 4-oxobutanoic acid with cyclohexylmethanol under acid catalysis (e.g., H₂SO₄). Key steps include refluxing in anhydrous conditions to minimize hydrolysis. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted starting materials. Residual solvents (e.g., methanol) must be eliminated, as they can interfere with downstream reactions .

Q. How can purity and structural integrity be validated after synthesis?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Analyze peaks for characteristic signals (e.g., cyclohexylmethoxy protons at δ 3.3–3.5 ppm, ketone carbonyl at ~δ 2.6–2.8 ppm) .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ and assess purity (>95%).
  • FT-IR : Verify ester carbonyl (C=O) stretch at ~1730 cm⁻¹ and carboxylic acid O-H stretch at 2500–3000 cm⁻¹ .

Q. What are the key solubility and stability considerations for this compound?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability tests under varying pH (2–9) and temperatures (4°C to 40°C) reveal degradation above pH 7, necessitating storage at 2–8°C in anhydrous conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Studies : Perform assays (e.g., IC₅₀ determination) across multiple concentrations to identify non-linear effects.
  • Metabolite Profiling : Use LC-MS to detect active metabolites that may contribute to observed discrepancies.
  • Receptor Binding Assays : Compare affinity across isoforms (e.g., COX-1 vs. COX-2) to clarify selectivity .

Q. What strategies optimize the enantiomeric purity of synthetic intermediates?

  • Methodological Answer :

  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) for separation.
  • Asymmetric Catalysis : Use organocatalysts (e.g., proline derivatives) during esterification to enhance enantiomeric excess (ee > 90%).
  • Circular Dichroism (CD) : Monitor ee during synthesis .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to cyclooxygenase (COX) or GPCRs.
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR Models : Correlate substituent effects (e.g., cyclohexylmethoxy bulkiness) with anti-inflammatory activity .

Data Contradiction and Analysis

Q. How to address conflicting NMR data in structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 318 K.
  • 2D Experiments (COSY, HSQC) : Assign overlapping signals (e.g., cyclohexyl protons) through scalar coupling.
  • DFT Calculations : Compare experimental shifts with computed values (B3LYP/6-31G*) to validate assignments .

Q. Why do cytotoxicity assays yield variable results across cell lines?

  • Methodological Answer :

  • Cell Line Profiling : Test across primary vs. immortalized lines (e.g., HEK-293 vs. HepG2) to identify tissue-specific toxicity.
  • Apoptosis Markers : Use flow cytometry with Annexin V/PI staining to distinguish necrosis from apoptosis.
  • ROS Detection : Measure reactive oxygen species (ROS) levels to link cytotoxicity to oxidative stress .

Safety and Handling Protocols

Q. What precautions are essential for safe laboratory handling?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards).
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors (H335).
  • Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

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